molecular formula C18H16BrNO3 B13690944 4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one

4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one

Cat. No.: B13690944
M. Wt: 374.2 g/mol
InChI Key: QKFKQBZNBAWXGG-UHFFFAOYSA-N
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Description

4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a benzyl group, a bromophenyl group, and an oxazolidinone ring. Oxazolidinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common method is the condensation of a benzylamine derivative with a bromophenylacetic acid derivative, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene. The reaction temperature is usually maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control can further improve the consistency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the oxazolidinone ring.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell. The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with potent antimicrobial activity.

    Tedizolid: A newer oxazolidinone with improved pharmacokinetic properties.

    Cycloserine: An antibiotic with a similar mechanism of action but different chemical structure.

Uniqueness

4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one is unique due to the presence of the bromophenyl group, which can impart specific chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets or improve its stability under various conditions.

Properties

IUPAC Name

4-benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c19-15-8-4-7-14(9-15)11-17(21)20-16(12-23-18(20)22)10-13-5-2-1-3-6-13/h1-9,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFKQBZNBAWXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CC2=CC(=CC=C2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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